molecular formula C16H16F3NO B3173314 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline CAS No. 946775-60-6

4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline

Cat. No.: B3173314
CAS No.: 946775-60-6
M. Wt: 295.3 g/mol
InChI Key: YDMOUGSTYGOBDM-UHFFFAOYSA-N
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Description

4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a phenylpropoxy group attached to an aniline core

Preparation Methods

The synthesis of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 3-phenylpropyl bromide.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-(trifluoromethyl)aniline reacts with 3-phenylpropyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-(3-Phenylpropoxy)-3-methyl aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(3-Phenylpropoxy)-3-chloro aniline: Contains a chloro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical stability, lipophilicity, and biological activity.

Properties

IUPAC Name

4-(3-phenylpropoxy)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(20)8-9-15(14)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMOUGSTYGOBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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